molecular formula C21H21N5O B5552699 N-(1-imidazo[1,2-a]pyrimidin-2-ylpropyl)-2,8-dimethyl-4-quinolinecarboxamide

N-(1-imidazo[1,2-a]pyrimidin-2-ylpropyl)-2,8-dimethyl-4-quinolinecarboxamide

Cat. No. B5552699
M. Wt: 359.4 g/mol
InChI Key: ZZELWPHFZAXMBR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(1-imidazo[1,2-a]pyrimidin-2-ylpropyl)-2,8-dimethyl-4-quinolinecarboxamide involves multi-component reactions and catalytic processes. For instance, the synthesis of pyrimido[4,5-b]quinoline derivatives can be achieved through a one-pot condensation process involving amino-uracils, aldehydes, and cyclic diketones, using 1,3-disulfonic acid imidazolium hydrogen sulfate as an efficient catalyst, showcasing the potential methodologies for synthesizing complex quinoline derivatives (Mohammadi, Shirini, & Yahyazadeh, 2015).

Molecular Structure Analysis

The molecular structure of such compounds is often characterized by heterocyclic frameworks that include imidazo[1,2-a]pyridine and quinoline moieties. These structures are known for their fluorescence properties and potential biological activities. For example, pyrido[2,1:2,3]imidazo[4,5-b]quinoline derivatives exhibit deep violet colors and high fluorescence, indicating the complex and intriguing molecular architecture of these compounds (Rahimizadeh et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving such compounds often include oxidative cross-coupling and intramolecular cyclization, which are crucial for the formation of the fused quinoline structures. A notable method involves the use of iodine and dimethyl sulfoxide to promote these reactions, offering a simple and efficient pathway to synthesize quinoline fused imidazoquinolines (Kale et al., 2016).

Physical Properties Analysis

The physical properties of such compounds, including their crystalline structure and fluorescence, are often investigated to understand their potential applications better. For instance, pyridoimidazoquinoxalines show intense greenish-yellow fluorescence, highlighting the unique optical properties of these compounds which can be crucial for their applications in materials science and biological imaging (Tomoda, Saito, & Shiraishi, 1990).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are essential for understanding the potential utility of these compounds. Techniques like domino protocols have been developed for synthesizing functionalized derivatives, showcasing the versatility and reactivity of the imidazoquinoline framework (Sheikhi-Mohammareh et al., 2023).

Scientific Research Applications

DNA Recognition and Gene Expression Control

Research has highlighted the potential of polyamides, including compounds related to N-(1-imidazo[1,2-a]pyrimidin-2-ylpropyl)-2,8-dimethyl-4-quinolinecarboxamide, to target specific DNA sequences in the minor groove of DNA. This ability allows for the control of gene expression, presenting a pathway for treating diseases like cancer. Synthetic analogs of naturally occurring polyamides, by incorporating N-methylimidazole into their structure, exhibit high specificity towards G/C rich sequences, offering a method for selective gene expression modulation (Chavda et al., 2010).

Enhancing Cellular Uptake for Therapeutic Applications

Modifications to the structure of Py–Im polyamides, closely related to N-(1-imidazo[1,2-a]pyrimidin-2-ylpropyl)-2,8-dimethyl-4-quinolinecarboxamide, have been explored to improve cellular uptake and nuclear localization. Such enhancements are critical for the practical application of these compounds as molecular probes or therapeutic agents. Introduction of an aryl group at the turn of these polyamides has significantly increased their biological effects by facilitating greater nuclear uptake, offering insights into more effective drug delivery systems (Meier et al., 2012).

Development of Antituberculosis Agents

A series of imidazo[1,2-a]pyridine carboxamides, sharing a structural framework with N-(1-imidazo[1,2-a]pyrimidin-2-ylpropyl)-2,8-dimethyl-4-quinolinecarboxamide, have been synthesized and identified as potent new antitubercular agents. These compounds have shown excellent in vitro activity against drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains, highlighting their potential in antituberculosis therapy (Wu et al., 2016).

Synthesis and Antimicrobial Activity

Research into quaternary salts derived from structures similar to N-(1-imidazo[1,2-a]pyrimidin-2-ylpropyl)-2,8-dimethyl-4-quinolinecarboxamide has produced compounds with significant antimicrobial activity. These findings suggest the potential for developing new antimicrobial agents based on the quinoline and imidazo[1,2-a]pyrimidine frameworks, which could be promising for future studies in combating microbial resistance (Elenich et al., 2019).

Catalysis and Green Chemistry

Utilizing N-fused imidazole-quinoline conjugates, research has developed green and efficient methods for synthesizing various derivatives under solvent-free conditions. These methods leverage catalytic amounts of novel compounds, demonstrating the role of N-(1-imidazo[1,2-a]pyrimidin-2-ylpropyl)-2,8-dimethyl-4-quinolinecarboxamide related structures in promoting sustainable chemical synthesis with potential applications in pharmaceutical and material sciences (Mouradzadegun et al., 2015).

Future Directions

Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community due to its wide range of applications in medicinal chemistry . The World Health Organization has taken the initiative to develop new TB drugs . Therefore, the future direction of research on “N-(1-imidazo[1,2-a]pyrimidin-2-ylpropyl)-2,8-dimethyl-4-quinolinecarboxamide” could be in the development of new chemosynthetic strategies and drug development .

properties

IUPAC Name

N-(1-imidazo[1,2-a]pyrimidin-2-ylpropyl)-2,8-dimethylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O/c1-4-17(18-12-26-10-6-9-22-21(26)25-18)24-20(27)16-11-14(3)23-19-13(2)7-5-8-15(16)19/h5-12,17H,4H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZELWPHFZAXMBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CN2C=CC=NC2=N1)NC(=O)C3=CC(=NC4=C(C=CC=C34)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-imidazo[1,2-a]pyrimidin-2-ylpropyl)-2,8-dimethyl-4-quinolinecarboxamide

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